N,N-Dimethylheptanamide
Overview
Description
N,N-Dimethylheptanamide is an organic compound with the molecular formula C9H19NO. It is a derivative of heptanamide where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylheptanamide can be synthesized through the reaction of heptanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Heptanoyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of heptanoyl chloride to a solution of dimethylamine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Heptanoic acid.
Reduction: Heptylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylheptanamide has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethylheptanamide exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylhexanamide
Uniqueness
N,N-Dimethylheptanamide is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-dimethylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPTXVFOZPQVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149676 | |
Record name | N,N-Dimethylheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-96-4 | |
Record name | N,N-Dimethylheptanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the similar enhancer potencies observed across different homologous series with varying polar head groups, including N,N-Dimethylheptanamide?
A1: The research article highlights a key finding: the enhancer potency of various homologous series, including N,N-Dimethylalkanamides (with this compound being a part of this series), is primarily determined by the alkyl chain length and not significantly influenced by the polar head group. [] This suggests that the alkyl chain length plays a crucial role in the interaction with the skin's stratum corneum, likely by disrupting the lipid bilayer structure and increasing permeability. The similar potencies despite different head groups suggest that these groups might reside in the more polar regions of the lipid bilayer, mimicking the environment of water-saturated n-octanol, as supported by the partition coefficient data. [] Therefore, the specific chemical nature of the polar head group, whether it's a hydroxyl group, pyrrolidone group, or a dimethyl amide group, might have a less significant impact on the overall enhancement effect compared to the alkyl chain length.
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